molecular formula C9H10ClNO3 B1471177 3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride CAS No. 1461726-99-7

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B1471177
CAS No.: 1461726-99-7
M. Wt: 215.63 g/mol
InChI Key: OXLJSJROEWDXTC-WGCWOXMQSA-N
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Description

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol. It is also known by its IUPAC name, (E)-3-(5-methoxypyridin-2-yl)acrylic acid hydrochloride . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methoxy group at the 5-position of the pyridine ring.

Preparation Methods

The synthesis of 3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxypyridine and an appropriate acrylic acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium methoxide or sodium ethoxide.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives

Scientific Research Applications

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride can be compared with other similar compounds such as:

  • 3-(5-Hydroxypyridin-2-yl)prop-2-enoic acid hydrochloride
  • 3-(5-Chloropyridin-2-yl)prop-2-enoic acid hydrochloride
  • 3-(5-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride

These compounds share a similar pyridine core but differ in the substituents at the 5-position, which can significantly influence their chemical properties and biological activities.

Properties

IUPAC Name

(E)-3-(5-methoxypyridin-2-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c1-13-8-4-2-7(10-6-8)3-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLJSJROEWDXTC-WGCWOXMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=C(C=C1)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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